

Methyl 4-nitrobenzenesulfonate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Methyl 4-nitrobenzenesulfonate

Cat. No.: B1202749

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Abstract

Methyl 4-nitrobenzenesulfonate, also known as methyl nosylate, is a versatile organic reagent widely employed in chemical synthesis and mechanistic studies. This document provides an in-depth technical overview of its properties, synthesis, and reactivity, with a focus on its application as a methylating agent in nucleophilic substitution reactions. Detailed experimental protocols, safety information, and visualizations of key chemical processes are presented to support its effective use in research and development.

Chemical and Physical Properties

Methyl 4-nitrobenzenesulfonate is a stable, solid organic compound at room temperature. Its key properties are summarized in the table below, compiled from various chemical data sources.^{[1][2][3][4][5]}

Property	Value	Source
Molecular Formula	C ₇ H ₇ NO ₅ S	[3] [4] [5]
Molecular Weight	217.20 g/mol	[1] [2] [3] [4] [5]
Appearance	Solid	[1]
Melting Point	89-92 °C	[1]
Solubility	Soluble in acetone, alcohol, and diethyl ether. Slightly soluble in water.	[1]
CAS Number	6214-20-6	[1] [3] [4] [5]
IUPAC Name	methyl 4-nitrobenzenesulfonate	[2] [4]
Synonyms	Methyl nosylate, Methyl p-nitrobenzenesulfonate, MNBS	[2] [4] [5]
SMILES String	<chem>COS(=O)(=O)c1ccc(cc1)--INVALID-LINK--=O</chem>	[1] [3] [4]
InChI Key	RMNJNEUWTBBZPT-UHFFFAOYSA-N	[1] [2] [4]

Synthesis of Methyl 4-nitrobenzenesulfonate

The most common and efficient method for the preparation of **methyl 4-nitrobenzenesulfonate** is the esterification of 4-nitrobenzenesulfonyl chloride with methanol. This reaction proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis from 4-Nitrobenzenesulfonyl Chloride and Methanol

Materials:

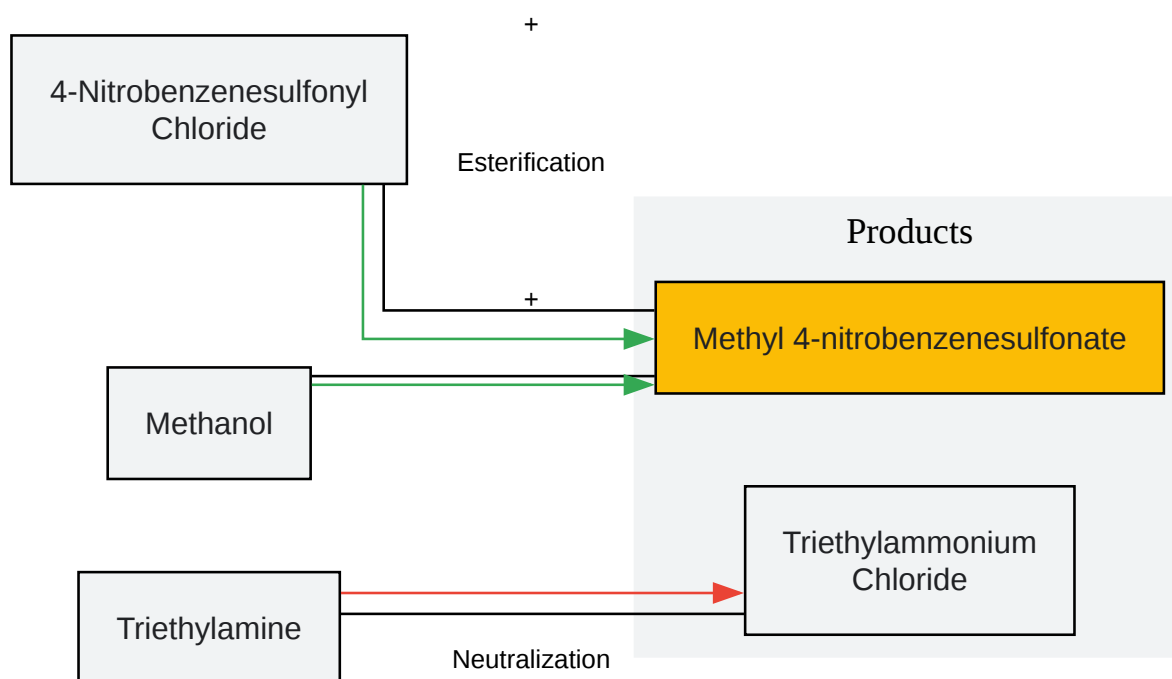
- 4-Nitrobenzenesulfonyl chloride

- Methanol (anhydrous)
- Triethylamine or Pyridine
- Dichloromethane (anhydrous)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and heating mantle
- Ice bath

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- To the cooled solution, add a solution of methanol (1.1 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **methyl 4-nitrobenzenesulfonate** by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product as a solid.^{[2][3][6][7][8]}



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Synthesis of **Methyl 4-nitrobenzenesulfonate**

Chemical Reactivity: Nucleophilic Substitution (S_N2) Reactions

Methyl 4-nitrobenzenesulfonate is an excellent substrate for S_N2 reactions due to the presence of the strongly electron-withdrawing nitro group and the good leaving group ability of the 4-nitrobenzenesulfonate anion. It is commonly used as a methylating agent for a wide variety of nucleophiles, including amines, halides, and alkoxides.

Experimental Protocol: S_N2 Reaction with a Primary Amine

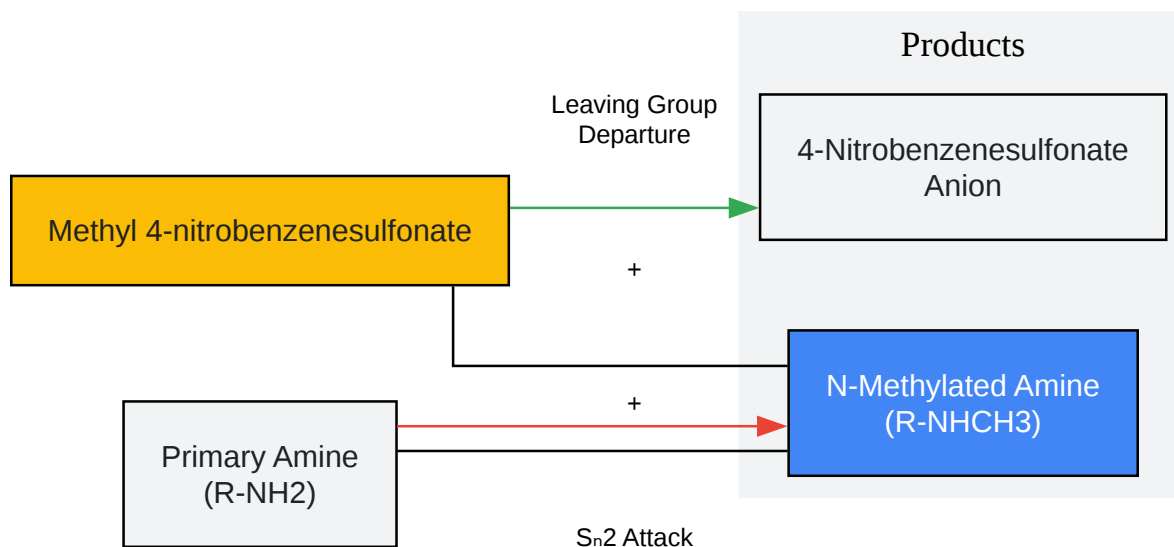
Materials:

- **Methyl 4-nitrobenzenesulfonate**
- Primary amine (e.g., benzylamine)
- Potassium carbonate
- Acetonitrile (anhydrous)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate
- Standard laboratory glassware
- Magnetic stirrer and heating mantle

Procedure:

- To a solution of the primary amine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
- To this stirred suspension, add a solution of **methyl 4-nitrobenzenesulfonate** (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.
- Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-methylated amine.
- Purify the product by column chromatography on silica gel if necessary.



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S_N2 Reaction of **Methyl 4-nitrobenzenesulfonate**

Safety and Handling

Methyl 4-nitrobenzenesulfonate is a chemical that requires careful handling in a laboratory setting.

- GHS Hazard Statements: H315: Causes skin irritation.[2]
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.[2]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
 - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
 - P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

- P362: Take off contaminated clothing and wash before reuse.[2]

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Purification by Recrystallization

Purification of the synthesized **Methyl 4-nitrobenzenesulfonate** is crucial to remove any unreacted starting materials and byproducts. Recrystallization is a standard and effective method for this purpose.

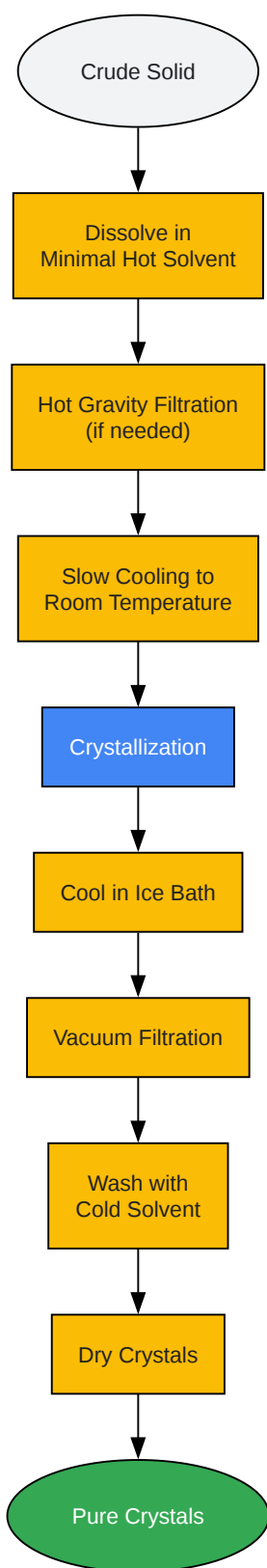
General Experimental Protocol for Recrystallization

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. An ethanol/water mixture is often effective for **Methyl 4-nitrobenzenesulfonate**.

Procedure:

- **Dissolution:** In an Erlenmeyer flask, add the crude solid and a minimal amount of the hot recrystallization solvent (or solvent mixture) to just dissolve the solid completely. This should be done on a hot plate with stirring.
- **Hot Filtration (if necessary):** If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
- **Cooling:** Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- **Crystallization:** As the solution cools, the solubility of the compound will decrease, and crystals will start to form. The process can be aided by scratching the inside of the flask with a glass rod or by adding a seed crystal.
- **Ice Bath:** Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.

- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
- Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, followed by air drying or drying in a desiccator.^{[2][3][6][7][8]}



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General Workflow for Recrystallization

Conclusion

Methyl 4-nitrobenzenesulfonate is a valuable reagent in organic synthesis, primarily serving as an efficient methylating agent. Its synthesis is straightforward, and its reactivity in S_N2 reactions is well-established. Proper handling and purification are essential for its safe and effective use. This guide provides the necessary technical information for researchers and professionals to confidently incorporate this compound into their synthetic and mechanistic investigations.

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